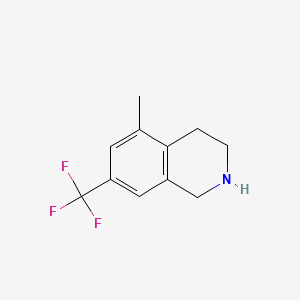

5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (5-Me-7-TFM-THIQ) is a novel molecule that has recently gained attention due to its potential applications in the field of medicinal chemistry. It is a structural analogue of the neurotransmitter dopamine, and is known to possess a range of pharmacological activities, including the ability to modulate the activity of the dopamine and serotonin receptors. 5-Me-7-TFM-THIQ has been studied for its potential therapeutic applications, such as the treatment of depression, anxiety, and Parkinson’s disease.

Scientific Research Applications

Antimalarial Drug Development

The trifluoromethyl group in compounds similar to 5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline has been shown to enhance antimalarial activity. Researchers have synthesized derivatives with this group to investigate their efficacy against Plasmodium falciparum . These compounds interact with the parasite’s dihydroorotate dehydrogenase (Pf DHODH), an enzyme crucial for its survival .

Medicinal Chemistry

In medicinal chemistry, the trifluoromethyl group is a valuable addition to drug molecules, providing increased metabolic stability and lipophilicity, which can improve drug activity. This has led to the development of new drug candidates for malaria treatment, utilizing the trifluoromethyl group for better efficacy .

Bioisosteric Replacement Studies

Bioisosteric replacement involves substituting atoms or groups in a molecule with others that have similar properties to improve pharmacokinetic and pharmacodynamic profiles. The trifluoromethyl group in 5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline serves as a bioisostere for other functional groups in antimalarial compounds, potentially leading to new therapeutic agents .

Chemical Synthesis and Optimization

The compound’s structure is amenable to chemical modifications, allowing for the synthesis of a variety of derivatives. This flexibility is crucial for optimizing compounds for better drug-like properties, such as solubility, stability, and potency .

Drug Resistance Mitigation

The introduction of the trifluoromethyl group can help in mitigating drug resistance, a significant challenge in treating diseases like malaria. By altering the molecular structure, researchers aim to overcome resistance mechanisms and extend the efficacy of existing drugs .

Enzyme Inhibition Studies

Compounds with a trifluoromethyl group have been studied for their ability to inhibit enzymes that are vital to the survival of pathogens. This application is particularly relevant in the search for new treatments for infectious diseases .

Molecular Docking Simulations

Molecular docking studies utilize compounds like 5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline to simulate interactions with biological targets. This helps in predicting binding affinities and guiding the design of more potent molecules .

properties

IUPAC Name |

5-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N/c1-7-4-9(11(12,13)14)5-8-6-15-3-2-10(7)8/h4-5,15H,2-3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDLNMJDDBMRSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1CCNC2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00729562 |

Source

|

| Record name | 5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |

CAS RN |

1280291-64-6 |

Source

|

| Record name | 5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B581511.png)

![5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B581512.png)

![2-[Benzyl(cyclopropylmethyl)amino]ethanol](/img/structure/B581519.png)

![2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B581523.png)

![4-Boc-4,8-diazabicyclo[5.2.0]nonane](/img/structure/B581527.png)

![{[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylcarbamoyl]-methyl}-carbamic acid tert-butyl ester](/img/structure/B581534.png)